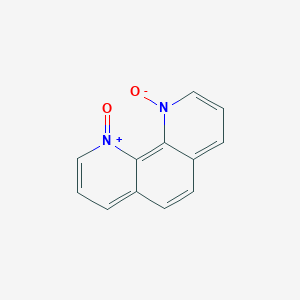
1,10-Phenanthroline, 1,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of two nitrogen atoms in its structure, which makes it a versatile ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline 1,10-dioxide can be synthesized through the oxidation of 1,10-phenanthroline. One common method involves using a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution . The reaction conditions typically include maintaining the solution at a specific pH and temperature to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1,10-phenanthroline 1,10-dioxide are not extensively documented, the general approach involves large-scale oxidation processes using environmentally friendly oxidants. The focus is on optimizing reaction conditions to achieve high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline 1,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in several organic reactions.
Reduction: It can be reduced back to 1,10-phenanthroline under specific conditions.
Substitution: The nitrogen atoms in the structure allow for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic conditions.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Regeneration of 1,10-phenanthroline.
Substitution: Formation of substituted phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthroline 1,10-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photochemical properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of sensors and analytical reagents for detecting metal ions.
Mechanism of Action
The mechanism of action of 1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . The compound’s planarity and aromaticity also contribute to its ability to intercalate with DNA, which can disrupt biological processes at the molecular level .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the dioxide group.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Bathocuproine: A derivative of 1,10-phenanthroline with additional substituents that enhance its properties.
Uniqueness: 1,10-Phenanthroline 1,10-dioxide is unique due to the presence of the dioxide group, which enhances its oxidative properties and broadens its range of applications. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
72799-24-7 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-1-3-9-5-6-10-4-2-8-14(16)12(10)11(9)13/h1-8H |
InChI Key |
PWLFRYTYPPCAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=CC2=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















